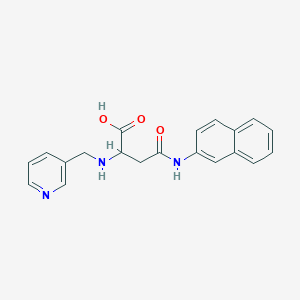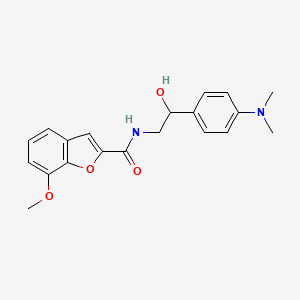
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic organic compound . It also has a dimethylamino group attached to a phenyl ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction (SXRD), which can reveal the crystal system and space group . Fourier transform infrared (FTIR) and Raman spectroscopy can be used to identify the vibrational characteristics of various functional groups present in the compound .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve cycloaddition reactions. For instance, furamide derivatives can undergo cycloaddition reactions to form cyclic aminimides and triazindiones.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. For instance, UV-Vis-NIR spectroscopy can be used to determine the optical properties of a compound, such as its absorbance and bandgap . The surface nature of a compound can be examined using techniques like atomic force microscopy (AFM) .
Scientific Research Applications
Synthesis and Structural Analogues
Research has highlighted the synthesis of structurally complex compounds that share features with N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide, focusing on their potential for therapeutic applications. For instance, compounds derived from visnaginone and khellinone have been synthesized for their anti-inflammatory and analgesic properties, indicating a broader interest in benzofuran derivatives for pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity and Potential Therapeutic Uses
The exploration of benzofuran and related compounds extends to their biological activities, particularly in the context of potential therapeutic applications. For example, synthesis efforts have led to compounds with marked inhibition of tetrabenazine-induced ptosis, suggesting antidepressant properties (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981). Additionally, certain carboxamide derivatives have shown potent cytotoxicity against cancer cell lines, highlighting the potential of these molecules in cancer therapy (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Chemical Synthesis Techniques
The methodologies for synthesizing complex organic molecules, including benzofuran derivatives, are of significant interest in the scientific community. This includes novel approaches to synthesizing N-methoxy-N-methylamides from carboxylic acids, which may be relevant to the synthesis of compounds like N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide (Kim, Lee, Han, & Kay, 2003).
Safety and Hazards
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22(2)15-9-7-13(8-10-15)16(23)12-21-20(24)18-11-14-5-4-6-17(25-3)19(14)26-18/h4-11,16,23H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOWKPMGGGJPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2981534.png)
![3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2981535.png)
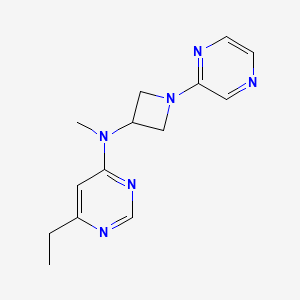
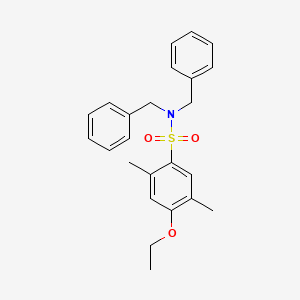
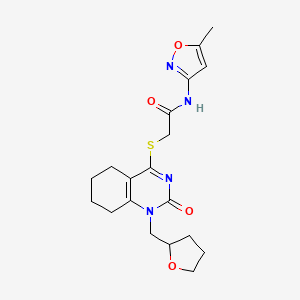


![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)


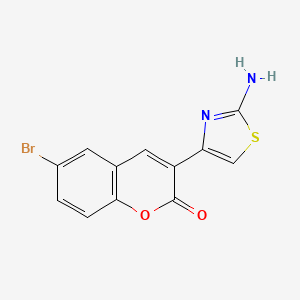
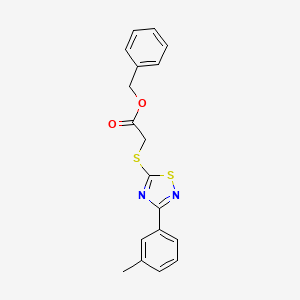
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)
